molecular formula C36H44N4O8S4 B114118 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane CAS No. 52667-88-6

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane

Cat. No. B114118
CAS RN: 52667-88-6
M. Wt: 789 g/mol
InChI Key: SKTWVKMQYXXWNY-UHFFFAOYSA-N
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Description

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane, commonly referred to as cyclen, is a macrocyclic compound that forms part of a class of ligands known for their ability to complex with metal ions. The structure of cyclen is characterized by a twelve-membered ring containing four nitrogen atoms at the 1, 4, 7, and 10 positions, which are key to its complexation properties [

Scientific Research Applications

  • RNA Cleavage and Phosphate Diester Transesterification : Lanthanide complexes of 1,4,7,10-tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane have been evaluated for their ability to promote RNA oligomer cleavage and transesterification of phosphate esters. This has implications in understanding biochemical reactions and molecular biology applications (Chin & Morrow, 1994).

  • Synthesis of Medically Important Chelators : 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a derivative of the compound, is used as an intermediate in preparing DO3A and DOTA metal chelators, important in medical imaging and diagnostics (Jagadish et al., 2011).

  • Regioselective Synthesis and Macrocyclic Ligand Preparation : The regioselective synthesis of 1,7-diprotected 1,4,7,10-tetraazacyclododecane allows for the preparation of useful macrocyclic ligands, demonstrating its versatility in synthetic chemistry (Dumont et al., 1994).

  • Microwave Technology in Synthesis : Microwave technology has been applied to synthesize key intermediate compounds of 1,4,7,10-tetraazacyclododecane-tetraacetic acid, showing advantages in reaction time and yield over traditional methods (Wang Yan-hui, 2007).

  • Synthesis of Gadolinium(III) Chelates : The compound has been utilized in the synthesis of gadolinium(III) chelates, important for their applications in medical imaging, particularly in MRI (Kang Sang-Ihn et al., 1993).

  • DOTA-Peptide Conjugates for Biomedical Applications : The compound has been used in the development of DOTA-peptide conjugates, which are increasingly employed in targeted imaging, therapeutic radiopharmaceuticals, and MRI contrast agents (De Leon-Rodriguez & Kovács, 2008).

  • Coordination Chemistry with Lanthanum(III) : Derivatives of 1,4,7,10-tetraazacyclododecane containing pendant N-heterocyclic donors have been prepared and studied for their coordination chemistry with La(III), contributing to the field of coordination chemistry and ligand design (Wilson et al., 2015).

properties

IUPAC Name

1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4O8S4/c1-29-5-13-33(14-6-29)49(41,42)37-21-23-38(50(43,44)34-15-7-30(2)8-16-34)25-27-40(52(47,48)36-19-11-32(4)12-20-36)28-26-39(24-22-37)51(45,46)35-17-9-31(3)10-18-35/h5-20H,21-28H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTWVKMQYXXWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384364
Record name 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane
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Molecular Weight

789.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane

CAS RN

52667-88-6
Record name 1,4,7,10-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10-Tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane
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Record name 1,4,7,10-tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane
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Record name 1,4,7,10-Tetra-p-tosyl-1,4,7,10-tetraaza-cyclododecane
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Record name 1,4,7,10-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
RM Kotkar, AK Srivastava - Supramolecular Chemistry, 2008 - Taylor & Francis
The complexation behavior of nicotinamide with macrocyclic polyethers viz, 15-crown-5, benzo-15-crown-5, 18-crown-6, dicyclohexano-18-crown-6, dibenzo-18-crown-6, dibenzo-24-…
Number of citations: 3 www.tandfonline.com
RM Kotkar, AK Srivastava - Journal of Inclusion Phenomena and …, 2008 - Springer
The electrochemical behavior of nicotinamide was studied at a carbon paste electrode and the electrodes modified with macrocyclic compounds using voltammetric and impedance …
Number of citations: 24 link.springer.com
IV Kubrakova, AA Formanovsky… - Mendeleev …, 1999 - pubs.rsc.org
Facile hydrolytic cleavage of a sulfonamide bond under microwave irradiation Page 1 Mendeleev Communications Electronic Version, Issue 2, 1999 (pp. 45–86) Facile hydrolytic …
Number of citations: 16 pubs.rsc.org
VS Ijeri, PV Jaiswal, AK Srivastava - Analytica chimica acta, 2001 - Elsevier
The voltammetric behavior of Vitamin C (l-ascorbic acid) at carbon paste electrodes and electrodes modified with aza macrocycles have been studied. The use of zinc complexes, …
Number of citations: 88 www.sciencedirect.com
A Sil, VS Ijeri, AK Srivastava - Supramolecular Chemistry, 2003 - Taylor & Francis
Stability constants of complexes of Ag(I) and Cu(II) perchlorates and nitrates with some macrocyclic compounds in 90 and 75% (v/v) DMSO+water and 75% (v/v) DMF+water media have …
Number of citations: 5 www.tandfonline.com
A Sil, AK Srivastava - Supramolecular Chemistry, 2004 - Taylor & Francis
Complexation of Cu(II), Zn(II), Ni(II), Co(II), Pb(II), Cd(II), Cr(III) and Fe(III) ions with 15-crown-5, benzo-15-crown-5, 18-crown-6, dibenzo-18-crown-6, dicyclohexano-18-crown-6, dibenzo-…
Number of citations: 13 www.tandfonline.com
A Sil, VS Ijeri, AK Srivastava - Analytical and bioanalytical chemistry, 2004 - Springer
Tetraazacyclotetradecane, tetratosyltetraaza 12C4, and tritosyltriaza 9C3 have been explored as electroactive materials for preparing coated wire ion-selective electrodes (CWISEs) for …
Number of citations: 20 link.springer.com
R Srivastava - 2005 - dspace.ncl.res.in
Cycloaddition and coupling (C―C, C―O, C―N, C―S etc., for example) are two important classes of atom-efficient reactions available to chemists for the synthesis of a variety of …
Number of citations: 0 dspace.ncl.res.in
TH Bennur - 2003 - dspace.ncl.res.in
ASYMMETRIC SYNTHESIS OF Page 1 SELECTIVE OXIDATIONS AND CARBON-CARBON BOND FORMING REACTIONS USING TRANSITION METAL CATALYSTS A THESIS …
Number of citations: 0 dspace.ncl.res.in

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